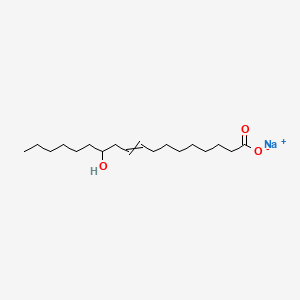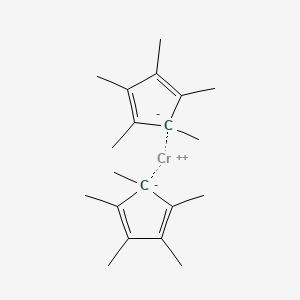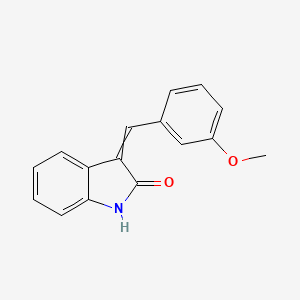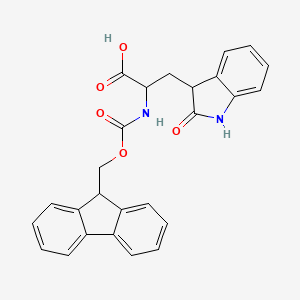
Sodium (R,Z)-12-hydroxyoctadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (R,Z)-12-hydroxyoctadec-9-enoate is a sodium salt of a fatty acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate typically involves the saponification of oleic acid. The process begins with the hydroxylation of oleic acid to introduce a hydroxyl group at the 12th carbon position. This is followed by neutralization with sodium hydroxide to form the sodium salt.
Hydroxylation: Oleic acid is reacted with a hydroxylating agent such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group.
Neutralization: The hydroxylated oleic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and consistent reaction conditions.
Temperature Control: Maintaining an optimal temperature range to facilitate the hydroxylation and neutralization reactions.
Purification: The final product is purified through filtration and crystallization to remove any impurities.
化学反应分析
Types of Reactions
Sodium (R,Z)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 12-keto-octadec-9-enoate or 12-carboxy-octadec-9-enoate.
Reduction: Formation of 12-hydroxyoctadecanoate.
Substitution: Formation of 12-halo-octadec-9-enoate derivatives.
科学研究应用
Sodium (R,Z)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and nutrient uptake.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
作用机制
The mechanism of action of Sodium (R,Z)-12-hydroxyoctadec-9-enoate is primarily attributed to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
相似化合物的比较
Similar Compounds
Sodium Stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium Oleate: Similar to Sodium (R,Z)-12-hydroxyoctadec-9-enoate but lacks the hydroxyl group at the 12th position.
Sodium Laurate: A shorter chain fatty acid salt used in personal care products.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct physicochemical properties, making it more versatile in various applications compared to its counterparts.
属性
分子式 |
C18H33NaO3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
sodium;12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI 键 |
IJRHDFLHUATAOS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)




![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)


![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B12510815.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)

